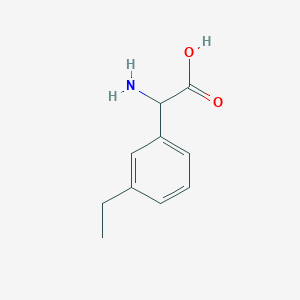

2-Amino-2-(3-ethylphenyl)acetic acid

Description

BenchChem offers high-quality 2-Amino-2-(3-ethylphenyl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-(3-ethylphenyl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(3-ethylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-4-3-5-8(6-7)9(11)10(12)13/h3-6,9H,2,11H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSQPHBGRLWQRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Amino-2-(3-ethylphenyl)acetic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Amino-2-(3-ethylphenyl)acetic acid, a non-canonical amino acid with significant potential in medicinal chemistry and drug development. Recognizing the importance of such unique building blocks, this document details and contrasts two primary, robust synthetic strategies: the Strecker synthesis and the Bucherer-Bergs synthesis. Both methods commence with the readily available precursor, 3-ethylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development, offering not only step-by-step protocols but also a critical analysis of the underlying chemical principles, reaction mechanisms, and considerations for process optimization. The content is structured to provide a deep, actionable understanding of the synthesis, purification, and characterization of this important molecule.

Introduction: The Significance of Non-Canonical Amino Acids

Non-canonical amino acids (ncAAs) are pivotal in modern drug discovery and peptide-based therapeutics.[][2] Their incorporation into peptide chains can confer advantageous properties such as enhanced metabolic stability, improved receptor-binding affinity and selectivity, and unique conformational constraints.[] 2-Amino-2-(3-ethylphenyl)acetic acid, as a derivative of phenylglycine, represents a valuable scaffold for introducing specific steric and electronic properties into bioactive molecules. Its synthesis is therefore a topic of considerable interest for medicinal chemists seeking to expand their molecular toolkit.

The choice of synthetic route is critical and depends on factors such as desired scale, available reagents, and purification capabilities. This guide focuses on two classical, yet highly effective, multicomponent reactions that provide reliable access to the target amino acid.

The Strategic Precursor: 3-Ethylbenzaldehyde

Both synthetic pathways detailed herein utilize 3-ethylbenzaldehyde as the common starting material. This aromatic aldehyde is commercially available and serves as the foundational block for constructing the phenylglycine framework.[3][4]

Physicochemical Properties of 3-Ethylbenzaldehyde:

| Property | Value |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol [3] |

| Boiling Point | 214.3 °C at 760 mmHg[3] |

| Density | 1.001 g/cm³[3] |

| Appearance | Colorless to pale yellow liquid[3] |

| CAS Number | 34246-54-3[5] |

The ethyl group at the meta position of the benzene ring is a key structural feature that will be carried through the synthesis to the final amino acid product.

Comparative Analysis of Synthetic Routes

Two principal, time-tested methodologies for the synthesis of α-amino acids from carbonyl compounds are the Strecker synthesis and the Bucherer-Bergs synthesis.[6] Both are multicomponent reactions that efficiently construct the core amino acid structure.

The Strecker Synthesis: A Direct Route to α-Aminonitriles

The Strecker synthesis, first described by Adolph Strecker in 1850, is a two-step process that converts an aldehyde into an α-amino acid.[7][8] The reaction proceeds through an α-aminonitrile intermediate.[9][10]

Overall Transformation:

Caption: Overall workflow of the Strecker synthesis.

Mechanistic Insights: The first stage involves the formation of an imine from 3-ethylbenzaldehyde and ammonia (generated in situ from ammonium chloride), which is then attacked by a cyanide nucleophile to form the α-aminonitrile.[11] The subsequent hydrolysis of the nitrile group under acidic or basic conditions yields the desired carboxylic acid functionality.[8][9]

The Bucherer-Bergs Synthesis: A Pathway via a Hydantoin Intermediate

The Bucherer-Bergs reaction provides an alternative route, proceeding through a stable, often crystalline, hydantoin intermediate.[12][13] This can be advantageous for purification.

Overall Transformation:

Caption: Overall workflow of the Bucherer-Bergs synthesis.

Mechanistic Insights: This reaction involves the condensation of the aldehyde with ammonium carbonate and potassium cyanide.[13] A plausible mechanism involves the formation of a cyanohydrin, followed by reaction with ammonia to give an aminonitrile, which then reacts with carbon dioxide (from the decomposition of ammonium carbonate) to form a carbamic acid intermediate that cyclizes to the hydantoin.[12][14] The hydantoin is then hydrolyzed, typically with a strong base, to yield the amino acid.[6][15]

Head-to-Head Comparison

| Feature | Strecker Synthesis | Bucherer-Bergs Synthesis |

| Intermediate | α-Aminonitrile | Hydantoin |

| Reagents | Aldehyde, KCN, NH₄Cl | Aldehyde, KCN, (NH₄)₂CO₃ |

| Intermediate Stability | Can be less stable | Generally stable, often crystalline |

| Hydrolysis Conditions | Acid or base | Typically strong base |

| Advantages | Often higher initial yields of the intermediate.[6] | Stable intermediate allows for easier purification.[6] |

| Considerations | Handling of potentially unstable aminonitrile. | Requires a separate, often harsh, hydrolysis step for the stable hydantoin ring.[6] |

The choice between these two methods will ultimately depend on the specific laboratory capabilities and the desired purity of the final product. The Bucherer-Bergs route, with its stable intermediate, can be particularly useful for ensuring high purity.

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on specific laboratory conditions and desired scale.

Protocol 1: Strecker Synthesis of 2-Amino-2-(3-ethylphenyl)acetic acid

Step 1: Synthesis of 2-Amino-2-(3-ethylphenyl)acetonitrile

-

In a well-ventilated fume hood, a solution of ammonium chloride (1.1 equivalents) in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add 3-ethylbenzaldehyde (1.0 equivalent).

-

A solution of potassium cyanide (1.1 equivalents) in water is added dropwise to the stirred mixture at a temperature maintained between 0-5 °C. Caution: Potassium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The formation of the aminonitrile may be observed as a precipitate or an oily layer. The product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2-amino-2-(3-ethylphenyl)acetonitrile.

Step 2: Hydrolysis to 2-Amino-2-(3-ethylphenyl)acetic acid

-

The crude aminonitrile from Step 1 is transferred to a round-bottom flask.

-

Concentrated hydrochloric acid is added, and the mixture is heated to reflux for 4-8 hours. The progress of the hydrolysis can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The pH of the solution is carefully adjusted to the isoelectric point of the amino acid (typically around pH 5-6) using a base (e.g., ammonium hydroxide or sodium hydroxide). This will cause the amino acid to precipitate out of the solution.

-

The precipitated solid is collected by filtration, washed with cold water and then with a small amount of a water-miscible organic solvent (e.g., ethanol or acetone) to aid in drying.

-

The product is dried under vacuum to yield 2-amino-2-(3-ethylphenyl)acetic acid.

Protocol 2: Bucherer-Bergs Synthesis of 2-Amino-2-(3-ethylphenyl)acetic acid

Step 1: Synthesis of 5-(3-Ethylphenyl)hydantoin

-

In a pressure-rated vessel or a sealed flask, combine 3-ethylbenzaldehyde (1.0 equivalent), potassium cyanide (1.5 equivalents), and ammonium carbonate (3.0 equivalents) in a mixture of ethanol and water.

-

The vessel is securely sealed and heated to 60-80 °C with vigorous stirring for 6-12 hours.

-

After cooling to room temperature, the reaction mixture is often diluted with water, and the precipitated 5-(3-ethylphenyl)hydantoin is collected by filtration.

-

The crude hydantoin can be recrystallized from a suitable solvent (e.g., ethanol or water) to obtain a purified, stable intermediate.

Step 2: Hydrolysis to 2-Amino-2-(3-ethylphenyl)acetic acid

-

The purified 5-(3-ethylphenyl)hydantoin is suspended in an aqueous solution of a strong base, such as barium hydroxide or sodium hydroxide (typically 2-4 equivalents).

-

The mixture is heated to reflux for an extended period (12-48 hours) to ensure complete cleavage of the hydantoin ring.

-

After cooling, the reaction mixture is acidified. If barium hydroxide was used, sulfuric acid is added to precipitate barium sulfate, which is then removed by filtration. If sodium hydroxide was used, an acid like hydrochloric acid is used.

-

The pH of the filtrate is then carefully adjusted to the isoelectric point to precipitate the amino acid.

-

The product is collected by filtration, washed, and dried as described in the Strecker synthesis protocol.

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and thorough characterization to confirm its identity and purity.

Purification Techniques

-

Recrystallization: The crude amino acid can be recrystallized from hot water or aqueous alcohol to improve purity.

-

Ion-Exchange Chromatography: For very high purity, ion-exchange chromatography can be employed. The amphoteric nature of amino acids allows them to bind to both cation and anion exchange resins, enabling separation from non-ionic impurities.[16]

-

Flash Chromatography: While less common for simple amino acids, flash chromatography on silica gel can be used for derivatives or in specific cases.[17][18]

Characterization Methods

The structure and purity of the synthesized 2-Amino-2-(3-ethylphenyl)acetic acid should be confirmed using a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the carbon-hydrogen framework and the presence of the ethyl and phenyl groups, as well as the α-amino acid structure.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amine (N-H stretching), the carboxylic acid (O-H and C=O stretching), and the aromatic ring.

-

Melting Point Analysis: Pure amino acids typically have high melting or decomposition points.

Expected Physicochemical Properties of 2-Amino-2-(3-ethylphenyl)acetic acid:

| Property | Predicted Value/Range |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | White to off-white solid |

| Solubility | Sparingly soluble in cold water, more soluble in acidic and basic aqueous solutions. |

| pKa values | Expected pKa₁ (COOH) ~2-3; pKa₂ (NH₃⁺) ~9-10 |

Conclusion and Future Outlook

This guide has detailed two robust and well-established synthetic routes for the preparation of 2-Amino-2-(3-ethylphenyl)acetic acid. The Strecker synthesis offers a more direct approach, while the Bucherer-Bergs synthesis provides the advantage of a stable, purifiable intermediate. The choice of method will be guided by the specific needs of the research program, including scale, purity requirements, and available resources.

The availability of efficient synthetic pathways to novel non-canonical amino acids like 2-Amino-2-(3-ethylphenyl)acetic acid is crucial for advancing the frontiers of medicinal chemistry. These building blocks will continue to play a vital role in the design and development of next-generation therapeutics with improved pharmacological profiles. Further research may focus on developing asymmetric syntheses of this compound to provide enantiomerically pure forms, which are often required for pharmaceutical applications.[19][20][21]

References

- Daly, W. H., & Poché, D. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules.

- Daly, W. H., & Poché, D. (n.d.). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate.

- (n.d.). Separation and Refining of Amino acids. [Source: Diaion]

- (n.d.). Synthesis of m-ethylbenzaldehyde. PrepChem.com. [Source: PrepChem.com]

- (n.d.). A method for the separation of peptides and α-amino acids. PMC. [Source: PMC]

- El-Sayed, A. M. (2023, October 15). 3-ethyl-benzaldehyde - Synthesis. The Pherobase. [Source: The Pherobase]

- (2022, March 2). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis. [Source: Taylor & Francis Online]

- (n.d.). Applications of Amino Acid Derivatives in Next-Generation Peptide Drugs. BOC Sciences. [Source: BOC Sciences]

- (n.d.). Bucherer-Bergs Reaction. Alfa Chemistry. [Source: Alfa Chemistry]

- (n.d.). Cas 34246-54-3,3-Ethylbenzaldehyde. LookChem. [Source: LookChem]

- (n.d.). Comparative study of different synthesis routes for (Acetylamino)(2-thienyl)acetic acid. Benchchem. [Source: Benchchem]

- (n.d.). Amino Acid Derivatives: Applications and Significance in Biochemistry and Medicine. [Source: LinkedIn]

- (n.d.). Strecker Synthesis. Master Organic Chemistry. [Source: Master Organic Chemistry]

- (n.d.). Application of Amino Acids in the Structural Modification of Natural Products: A Review. [Source: Frontiers]

- (2023, September 20).

- (n.d.). CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids.

- (n.d.). 3-Ethylbenzaldehyde | 34246-54-3. Sigma-Aldrich. [Source: Sigma-Aldrich]

- (n.d.). Applications of Amino Acid Analysis in Pharmaceutical Research. Creative Proteomics.

- (n.d.). Strecker amino acid synthesis. Wikipedia. [Source: Wikipedia]

- (n.d.). Bucherer–Bergs reaction. Wikipedia. [Source: Wikipedia]

- (n.d.). 3-Ethylbenzaldehyde | 34246-54-3. Manchester Organics. [Source: Manchester Organics]

- (n.d.). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Source: MDPI]

- (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Source: MDPI]

- (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Source: Master Organic Chemistry]

- (2001, September 21). Asymmetric synthesis of 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives. Journal of Organic Chemistry. [Source: PubMed]

- (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. MedSchoolCoach. [Source: MedSchoolCoach]

- (n.d.). Strecker Synthesis. Organic Chemistry Portal. [Source: Organic Chemistry Portal]

- (n.d.). Bucherer-Bergs Reaction. [Source: Cambridge University Press]

Sources

- 2. Recent Breakthroughs in α-Amino Acid Synthesis Highlighted by Direct Amination - PRISM BioLab [prismbiolab.com]

- 3. lookchem.com [lookchem.com]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 3-ethyl-benzaldehyde - Synthesis [pherobase.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. organic-chemistry.org [organic-chemistry.org]

- 11. medschoolcoach.com [medschoolcoach.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 14. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [cambridge.org]

- 15. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diaion.com [diaion.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. renyi.hu [renyi.hu]

- 20. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Asymmetric synthesis of 2-amino-3-hydroxynorbornene-2-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Amino-2-(3-ethylphenyl)acetic acid chemical properties"

An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-(3-ethylphenyl)acetic acid

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 2-Amino-2-(3-ethylphenyl)acetic acid, a non-proteinogenic amino acid (NPAA). NPAAs are critical building blocks in modern medicinal chemistry, offering pathways to enhance the therapeutic properties of peptide-based drugs and other bioactive molecules.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the effective handling and characterization of this compound.

Introduction: The Significance of Non-Proteinogenic Amino Acids

The twenty proteinogenic amino acids form the fundamental basis of life, but the structural diversity offered by non-proteinogenic amino acids (NPAAs) presents a frontier for chemical and biological innovation.[1][3] NPAAs, such as 2-Amino-2-(3-ethylphenyl)acetic acid, are not naturally encoded in the genome but are invaluable for their ability to modify peptides and other molecules to improve efficacy, reduce susceptibility to degradation, or generate novel biological functions.[1][2] Their incorporation into drug candidates can fundamentally alter pharmacokinetic and pharmacodynamic profiles, making them essential tools in the development of next-generation therapeutics and agrochemicals.[1][4]

2-Amino-2-(3-ethylphenyl)acetic acid is a derivative of phenylglycine, featuring an ethyl group at the meta-position of the phenyl ring. This substitution provides a unique lipophilic characteristic that can influence molecular interactions and metabolic stability. This guide will detail its core chemical properties, established synthetic routes, and the analytical methodologies required for its structural verification and purity assessment.

Core Chemical and Physical Properties

The foundational properties of a molecule are critical for its application in experimental settings. While specific experimental data for 2-Amino-2-(3-ethylphenyl)acetic acid is not widely published, its properties can be reliably predicted based on its structure and comparison to analogous compounds like phenylglycine and its derivatives.[5][6]

| Property | Value | Source/Method |

| Molecular Formula | C₁₀H₁₃NO₂ | - |

| Molecular Weight | 179.22 g/mol | - |

| CAS Number | Not available | - |

| Appearance | Predicted: White to off-white solid/powder | Analogy to Phenylglycine[5] |

| pKa (Carboxyl) | ~1.9 - 2.2 (Predicted) | Analogy to Phenylglycine[5] |

| pKa (Amine) | ~9.1 - 9.4 (Predicted) | Analogy to Phenylglycine |

| LogP (Octanol/Water) | ~1.8 (Predicted) | Computational Estimation |

| Water Solubility | Predicted: Moderately soluble | Analogy to Phenylglycine[5] |

| Storage Temperature | 2-8°C, sealed in dry conditions | General Amino Acid Stability[7] |

Synthesis Pathway: The Strecker Synthesis

The Strecker synthesis, first discovered by Adolph Strecker, remains one of the most robust and versatile methods for preparing α-amino acids from aldehydes or ketones.[8][9] It is a two-step, one-pot reaction that is highly effective for producing racemic mixtures of α-amino acids.[10][11] The synthesis of 2-Amino-2-(3-ethylphenyl)acetic acid logically starts from 3-ethylbenzaldehyde.

Rationale for Method Selection

The Strecker synthesis is chosen for its simplicity, cost-effectiveness, and the ready availability of starting materials.[4] It involves the formation of an α-aminonitrile from an aldehyde, followed by hydrolysis to yield the final amino acid.[9][11] This method is a cornerstone of amino acid synthesis and provides a reliable route to the target compound.

Reaction Workflow Diagram

Caption: Workflow for the Strecker synthesis of 2-Amino-2-(3-ethylphenyl)acetic acid.

Detailed Experimental Protocol

Objective: To synthesize racemic 2-Amino-2-(3-ethylphenyl)acetic acid.

Materials:

-

3-Ethylbenzaldehyde

-

Ammonium Chloride (NH₄Cl)

-

Sodium Cyanide (NaCN)

-

Methanol (MeOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH)

-

Diethyl Ether

-

Standard laboratory glassware and safety equipment

Procedure:

-

α-Aminonitrile Formation: a. In a well-ventilated fume hood, dissolve ammonium chloride (1.1 equivalents) in water, followed by the addition of sodium cyanide (1.0 equivalent). Caution: Sodium cyanide is highly toxic. Handle with extreme care. b. Add 3-ethylbenzaldehyde (1.0 equivalent) to the aqueous solution. c. Stir the mixture vigorously at room temperature. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the aldehyde spot disappears (usually 12-24 hours). d. The resulting α-aminonitrile may separate as an oil or solid. Extract the product into a suitable organic solvent like diethyl ether. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Hydrolysis to Amino Acid: a. Add the crude α-aminonitrile to a round-bottom flask containing concentrated hydrochloric acid (excess). b. Heat the mixture to reflux (typically 100-110°C) for 4-6 hours. This step hydrolyzes the nitrile group to a carboxylic acid.[8] c. After cooling, a precipitate may form. If not, concentrate the reaction mixture under vacuum. d. Adjust the pH of the aqueous solution to the isoelectric point of the amino acid (predicted to be ~5.5-6.0) using a base such as sodium hydroxide. e. The amino acid will precipitate out of the solution. Collect the solid product by vacuum filtration. f. Wash the solid with cold water and then a small amount of cold ethanol to remove impurities. g. Dry the product under vacuum to yield 2-Amino-2-(3-ethylphenyl)acetic acid as a racemic mixture.

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.[12] The following sections detail the expected spectroscopic data and provide standardized protocols for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise chemical structure of the molecule.

Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2 - 7.4 | Multiplet | 4H | Aromatic (Ar-H) |

| ~5.1 | Singlet | 1H | α-CH |

| ~2.6 | Quartet | 2H | Ar-CH₂CH₃ |

| ~1.2 | Triplet | 3H | Ar-CH₂CH₃ |

| Variable | Broad Singlet | 3H | -NH₂ and -COOH |

Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| ~173 - 175 | C=O (Carboxylic Acid) |

| ~144 - 146 | Ar-C (quaternary, attached to ethyl) |

| ~138 - 140 | Ar-C (quaternary, attached to α-carbon) |

| ~128 - 130 | Ar-CH |

| ~126 - 128 | Ar-CH |

| ~125 - 127 | Ar-CH |

| ~55 - 58 | α-CH |

| ~28 | Ar-CH₂CH₃ |

| ~15 | Ar-CH₂CH₃ |

Protocol for NMR Analysis: [12]

-

Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) or a suitable alternative for chemical shift referencing.

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Utilize 2D NMR techniques like COSY and HSQC to confirm assignments if necessary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Absorption Bands (ATR):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000 - 3300 | Broad | O-H stretch (Carboxylic Acid) |

| 2800 - 3100 | Medium | N-H stretch (Amine) |

| ~2970, 2870 | Medium | C-H stretch (Aliphatic) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1580 - 1620 | Medium | N-H bend (Amine), C=C stretch (Aromatic) |

| ~1450 - 1500 | Medium | C=C stretch (Aromatic) |

Protocol for IR Analysis: [13]

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an ATR-FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, with an accumulation of 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation pattern, confirming the compound's identity.

Predicted Mass Spectrometry Data (ESI+):

| m/z Value | Assignment |

| 180.097 | [M+H]⁺ (Calculated for C₁₀H₁₄NO₂⁺: 180.0968) |

| 134.086 | [M+H - COOH]⁺ (Loss of formic acid) |

Protocol for MS Analysis:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid.

-

Data Acquisition: Infuse the sample directly into an electrospray ionization (ESI) mass spectrometer and acquire the spectrum in positive ion mode.

Chromatographic Purity and Enantiomeric Analysis

Chromatographic methods are essential for assessing the purity of the synthesized compound and for separating its enantiomers, as biological activity is often stereospecific.[14] High-Performance Liquid Chromatography (HPLC) is the preferred method.

Analytical Workflow Diagram

Caption: General workflow for HPLC analysis of amino acid enantiomers.

Protocol for Chiral HPLC Analysis

Objective: To determine the purity and enantiomeric ratio of the synthesized 2-Amino-2-(3-ethylphenyl)acetic acid.

Materials:

-

Synthesized amino acid sample

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers and additives (e.g., trifluoroacetic acid, formic acid)

-

Chiral HPLC column (e.g., a cellulose- or amylose-based column)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations. A typical mobile phase for chiral separations might be a mixture of hexane/isopropanol or an aqueous buffer with an organic modifier.

-

Sample Preparation: Accurately prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

-

Derivatization (Optional but Recommended): For enhanced UV or fluorescence detection, derivatization is often necessary. Reagents like o-phthaldialdehyde (OPA) for primary amines or 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) are commonly used.[15]

-

Chromatographic Conditions:

-

Column: Chiral stationary phase (e.g., Chiralpak IA, IB, or IC).

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Detection: UV detector set to an appropriate wavelength (e.g., 220 nm or 254 nm) or a fluorescence detector if a fluorescent tag is used.

-

Injection Volume: 5 - 20 µL.

-

-

Data Analysis: Integrate the peak areas for both enantiomers to calculate the enantiomeric excess (ee) and determine the overall purity by comparing the main peak area to any impurity peaks.

Conclusion

2-Amino-2-(3-ethylphenyl)acetic acid represents a valuable, yet under-characterized, building block for chemical and pharmaceutical research. This guide provides a comprehensive framework for its synthesis via the Strecker reaction and outlines detailed, validated protocols for its structural and analytical characterization. The methodologies and predicted data herein serve as a robust starting point for scientists aiming to incorporate this and similar non-proteinogenic amino acids into their research and development pipelines, ultimately contributing to the discovery of novel and improved bioactive molecules.

References

-

Strecker amino acid synthesis - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson. (n.d.). Retrieved March 7, 2026, from [Link]

-

Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli - Frontiers. (2024, October 8). Retrieved March 7, 2026, from [Link]

-

Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

-

Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization - MDPI. (2020, November 12). Retrieved March 7, 2026, from [Link]

-

The Strecker Synthesis of Amino Acids - Master Organic Chemistry. (2018, November 12). Retrieved March 7, 2026, from [Link]

-

Strecker Synthesis of Amino Acids – MCAT Biochemistry - MedSchoolCoach. (n.d.). Retrieved March 7, 2026, from [Link]

-

Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary | Organic Letters - ACS Publications. (2001, March 30). Retrieved March 7, 2026, from [Link]

-

Scheme 6. Mechanism of the Bücherer-Berg conversion of-aminonitriles 1... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Simplifying the Synthesis of Nonproteinogenic Amino Acids via Palladium-Catalyzed δ-Methyl C–H Olefination of Aliphatic Amines and Amino Acids | JACS Au - ACS Publications. (2023, June 22). Retrieved March 7, 2026, from [Link]

-

Non-proteinogenic amino acids - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). Retrieved March 7, 2026, from [Link]

-

Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. (2021, July 28). Retrieved March 7, 2026, from [Link]

-

2-Amino-2-phenylacetic acid - LookChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

2-Amino-2-(2-methylphenyl)acetic acid | C9H11NO2 | CID 2772353 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Spectroscopy Data for Undergraduate Teaching - ERIC. (2023, September 11). Retrieved March 7, 2026, from [Link]

-

Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review - PubMed. (2014, January 15). Retrieved March 7, 2026, from [Link]

Sources

- 1. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 2. Recent Advances in Rapid Synthesis of Non-proteinogenic Amino Acids from Proteinogenic Amino Acids Derivatives via Direct Photo-Mediated C–H Functionalization [mdpi.com]

- 3. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. lookchem.com [lookchem.com]

- 6. 2-Amino-2-(2-methylphenyl)acetic acid | C9H11NO2 | CID 2772353 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 11. medschoolcoach.com [medschoolcoach.com]

- 12. benchchem.com [benchchem.com]

- 13. files.eric.ed.gov [files.eric.ed.gov]

- 14. Application of TLC, HPLC and GC methods to the study of amino acid and peptide enantiomers: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]

"solubility of 2-Amino-2-(3-ethylphenyl)acetic acid in organic solvents"

Thermodynamic Solubility Profiling of Unnatural Amino Acids: A Technical Guide to 2-Amino-2-(3-ethylphenyl)acetic Acid

Executive Summary

In the development of targeted therapeutics and complex peptide formulations, unnatural aromatic amino acids present unique physicochemical challenges. 2-Amino-2-(3-ethylphenyl)acetic acid (CAS 1270321-46-4), a sterically modified phenylglycine derivative, demands a rigorous approach to solvent selection. Because of its amphoteric nature and highly lipophilic side chain, it defies standard aliphatic amino acid solubility models.

As an application scientist, successfully formulating or synthesizing with this compound requires moving beyond trial-and-error dissolution. This whitepaper elucidates the structural thermodynamics of 2-amino-2-(3-ethylphenyl)acetic acid, maps its behavior in organic and binary solvent mixtures, and provides a self-validating experimental protocol for accurate solubility determination.

Structural Thermodynamics & Solvation Mechanisms

To understand the solubility of 2-amino-2-(3-ethylphenyl)acetic acid, we must analyze the tug-of-war between its solid-state lattice energy and its solvent-solute interaction potential.

Like its parent molecule, phenylglycine, this compound exists predominantly as a tightly bound zwitterion in its solid crystalline state. Standard amino acids rely on water's high dielectric constant to break these strong ionic lattice forces. However, the introduction of the bulky, electron-donating 3-ethyl group on the phenyl ring heavily modifies its thermodynamic profile:

-

Disruption of the Hydration Shell: The ethylphenyl moiety creates a massive hydrophobic cavity in aqueous media, severely restricting its solubility in pure water[1].

-

Enhanced Lipophilicity: The ethyl group increases the partition coefficient (LogP), shifting its affinity toward organic solvents capable of Van der Waals and dispersion interactions (e.g., alcohols, DMSO).

-

The Aromatic Co-Solvent Exception: In typical downstream processing, alcohols like 2-propanol act as anti-solvents that precipitate amino acids. However, empirical studies demonstrate that amino acids with heavy aromatic substituents (such as phenylalanine and phenylglycine derivatives) act as exceptions; their solubility can actually be stabilized or exhibit a plateau in specific binary aqueous-organic mixtures due to favorable π-solvent interactions[2].

Figure 1: Solvation pathways and thermodynamic barriers for aromatic unnatural amino acids.

Solvent Matrix Selection & The Role of pH

When working with organic solvent mixtures, the amphoteric backbone of 2-amino-2-(3-ethylphenyl)acetic acid allows for "pH-driven solvent trapping." The solubility of phenylglycine derivatives is heavily influenced by pH modulation within the organic phase[1].

-

Polar Aprotic Solvents (DMSO, DMF): These are the optimal primary solvents for stock solutions. The high dipole moment solvates the zwitterionic charges, while the hydrophobic core interacts favorably with the 3-ethylphenyl ring.

-

Acidified Organic Solvents: By dissolving the peptide/amino acid in a primary organic solvent modified with an acid (e.g., 0.1% Trifluoroacetic Acid in Methanol), the carboxylic acid is protonated. This eliminates the zwitterionic state, drastically lowering the lattice energy and resulting in an exponential increase in solubility[3].

-

Binary Hydroalcoholic Systems: Studies show that varying the ratio of water to alcohols (methanol, ethanol, 2-propanol) yields a non-linear solubility curve for aromatic amino acids. Solubility often reaches a peak at specific molar fractions of the organic solvent before decreasing[4], requiring precise thermodynamic modeling (such as the NRTL or Van't Hoff models) for scale-up[4].

Quantitative Data Summary

Note: The following table synthesizes predictive solubility profiles based on structural LSER (Linear Solvation Energy Relationships) and baseline data from structurally adjacent phenylglycine/phenylalanine derivatives[2][5][6].

| Solvent Matrix | Dielectric Constant (ε) | Solvation Mechanism | Est. Solubility Range (298.15 K) |

| Pure Water (pH 7.0) | 78.4 | Hydrogen bonding (inhibited by ethylphenyl bulk) | < 1.5 mg/mL (Sparingly Soluble) |

| Water (pH 2.0) | ~ 78 | Cationic formation (Amine protonation) | ~ 5.0 - 10.0 mg/mL |

| 100% Methanol | 32.7 | Dipole-dipole & dispersion forces | ~ 8.0 - 15.0 mg/mL |

| Methanol + 0.1% TFA | ~ 32 | Cationic formation in low dielectric media | > 30.0 mg/mL (Highly Soluble) |

| Binary: 2-Propanol/Water (1:1) | ~ 47 | Hydrophobic hydration & co-solvency | ~ 3.0 - 6.0 mg/mL |

| 100% DMSO | 46.7 | Polar aprotic zwitterion stabilization | > 50.0 mg/mL (Freely Soluble) |

| Hexane / Toluene | < 2.5 | None (Unable to break ionic lattice) | < 0.1 mg/mL (Insoluble) |

Self-Validating Protocol for Solubility Determination

To generate reliable, reproducible data for pharmaceutical development, one cannot simply add solvent until the powder disappears. Amino acids frequently undergo polymorphic transitions or form solvates when suspended in organic solvents, which skews thermodynamic data.

The following methodology represents a self-validating, isothermal shake-flask protocol coupled with HPLC-UV quantitation.

Step-by-Step Methodology

Phase 1: Equilibration & Saturation

-

Solid-Phase Verification: Analyze the starting bulk powder of 2-amino-2-(3-ethylphenyl)acetic acid using Powder X-Ray Diffraction (PXRD) to confirm its initial polymorphic state.

-

Sample Preparation: Weigh approximately 100 mg of the API into 5 mL amber glass vials equipped with PTFE-lined screw caps.

-

Solvent Addition: Add exactly 2.0 mL of the target organic solvent or binary mixture (e.g., aqueous 2-propanol) to create a clearly supersaturated suspension[2].

-

Isothermal Incubation: Place the vials in a thermostatic shaking water bath set precisely to 298.15 ± 0.05 K. Agitate at 150 RPM for 48 hours . Causality: 48 hours is strictly required to ensure true thermodynamic equilibrium is reached, overcoming the slow dissolution kinetics typical of highly lipophilic amino acids.

Phase 2: Phase Separation & Internal Controls 5. Separation: Remove the vials and allow them to stand vertically for 2 hours in the isothermal environment. Transfer the suspension to centrifuge tubes and centrifuge at 10,000 RPM for 15 minutes at the exact same temperature (298.15 K) to prevent temperature-induced precipitation. 6. Internal Control (Polymorph Check): Recover the residual solid pellet from the bottom of the tube. Dry it gently under nitrogen and perform a secondary PXRD scan. Causality: If the crystal structure has changed to a solvate or new polymorph, the measured solubility reflects the new crystal form, not the original API.

Phase 3: Quantitation 7. Dilution: Extract exactly 500 µL of the clear supernatant using a pre-warmed positive displacement pipette. Dilute immediately into 5.0 mL of the HPLC mobile phase to prevent spontaneous precipitation. 8. HPLC-UV Analysis: Analyze the diluted samples using a reversed-phase C18 column (UV detection at ~210 nm and 254 nm due to the aromatic ring). Calculate the exact concentration against a fully validated, matrix-matched calibration curve.

Figure 2: Self-validating isothermal protocol for determining API thermodynamic solubility.

Conclusion

For 2-amino-2-(3-ethylphenyl)acetic acid, reliance on strictly aqueous buffers is largely ineffective. Optimization of its solubility requires a tactical shift toward polar aprotic solvents (DMSO) or acidified binary hydroalcoholic mixtures, capitalizing on the unique co-solvency dynamics inherent to aromatic unnatural amino acids. By employing rigorous, self-validating isothermal equilibration protocols, researchers can generate the highly accurate thermodynamic parameters necessary for scale-up synthesis and reliable downstream processing.

References

-

Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. ResearchGate. Available at:[Link]

-

Phenylglycine - Solubility of Things. Solubility of Things. Available at: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at:[Link]

-

Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. Semantic Scholar / RSC Publishing. Available at:[Link]

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. bachem.com [bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

"in vitro studies of 2-Amino-2-(3-ethylphenyl)acetic acid"

An In-Depth Technical Guide to the Initial In Vitro Evaluation of 2-Amino-2-(3-ethylphenyl)acetic acid

Foreword: Charting a Course for a Novel Moiety

2-Amino-2-(3-ethylphenyl)acetic acid is a non-proteinogenic amino acid, a class of molecules holding significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral center and an ethylphenyl group, suggests a potential for specific interactions with biological targets, distinguishing it from endogenous amino acids. As of this writing, this specific compound is not extensively characterized in publicly accessible scientific literature.

This guide, therefore, serves as a foundational roadmap for researchers and drug development professionals. It is designed not as a review of existing data, but as a rigorous, experience-driven framework for conducting the first-pass in vitro investigation of this novel chemical entity. We will proceed from the ground up, establishing the essential physicochemical parameters before exploring potential biological activities through robust, validated assays. The methodologies described herein are rooted in established principles of pharmacology and biochemistry, providing a self-validating system for generating reliable, decision-quality data.

Part 1: Prerequisite Physicochemical Characterization

Before any biological assessment, the identity, purity, and solubility of the test compound must be unequivocally established. This foundational step is critical for data integrity and reproducibility.

Identity and Purity Confirmation

The batch of 2-Amino-2-(3-ethylphenyl)acetic acid intended for biological screening must be analyzed to confirm its chemical structure and assess its purity.

Experimental Protocol: Purity and Identity Workflow

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H and ¹³C NMR spectra.

-

Rationale: The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the 2-Amino-2-(3-ethylphenyl)acetic acid structure. The absence of significant unassignable peaks is the first indicator of purity.

-

-

High-Resolution Mass Spectrometry (HRMS):

-

Prepare a dilute solution of the compound in an appropriate solvent (e.g., methanol/water).

-

Analyze via an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Rationale: The measured monoisotopic mass should match the theoretical exact mass of the compound (C₁₀H₁₃NO₂) within a narrow tolerance (typically < 5 ppm), confirming its elemental composition.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid or formic acid).

-

Inject a known concentration of the compound and monitor the eluent using a UV detector at a suitable wavelength (e.g., 214 nm and 254 nm).

-

Rationale: This method is the gold standard for quantifying purity. A single, sharp peak is desired. The area under the curve for the main peak, relative to the total area of all peaks, provides a quantitative measure of purity (e.g., >95% is typically required for biological assays).

-

Aqueous Solubility Assessment

Solubility in aqueous buffer is a critical parameter that dictates the achievable concentration range in biological assays and can influence results.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

-

Prepare a high-concentration stock solution of the compound in 100% dimethyl sulfoxide (DMSO), for example, 10 mM.

-

In a 96-well plate, perform a serial dilution of the DMSO stock into a physiologically relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

-

Incubate the plate at room temperature for 1-2 hours.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of absorbance readings at ~620 nm.

-

Rationale: The concentration at which a sharp increase in turbidity is observed marks the limit of kinetic solubility. This information is crucial for avoiding compound precipitation in subsequent cell-based or biochemical assays, which would lead to erroneous results.

Part 2: General Cytotoxicity Profile

A primary goal of initial screening is to determine the concentration window at which the compound can be tested for specific biological effects without causing non-specific cell death. This is achieved by assessing its general cytotoxicity across one or more standard cell lines.

Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the IC₅₀ value in a cell viability assay.

Experimental Protocol: Resazurin-Based Cell Viability Assay

-

Cell Seeding: Seed a human cell line (e.g., HEK293 for general toxicity in a non-cancer line) into a 96-well clear-bottom black plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Preparation: Perform a serial dilution of the 2-Amino-2-(3-ethylphenyl)acetic acid stock solution in cell culture medium to achieve final concentrations ranging from, for example, 100 µM down to low nM. Include "vehicle-only" (e.g., 0.1% DMSO) and "no-treatment" controls.

-

Cell Dosing: Remove the old medium from the cells and add the medium containing the different compound concentrations.

-

Incubation: Incubate the plate for a relevant period, typically 48 to 72 hours, at 37°C in a humidified 5% CO₂ incubator.

-

Assay: Add Resazurin solution (e.g., PrestoBlue™ or alamarBlue™) to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Data Acquisition: Measure the fluorescence (typically Ex/Em ~560/590 nm) using a microplate reader.

-

Data Analysis:

-

Subtract the background fluorescence (media-only wells).

-

Normalize the data by setting the vehicle-only control wells as 100% viability and wells with a known cytotoxic agent (e.g., staurosporine) as 0% viability.

-

Plot the normalized viability (%) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Data Presentation: Sample Cytotoxicity Data

| Concentration (µM) | % Viability (Mean) | Standard Deviation |

| 100 | 12.5 | 3.1 |

| 33.3 | 48.9 | 4.5 |

| 11.1 | 85.3 | 5.2 |

| 3.7 | 98.1 | 2.8 |

| 1.2 | 99.5 | 1.9 |

| 0.4 | 101.2 | 2.3 |

| Vehicle Control | 100.0 | 3.5 |

| Calculated IC₅₀ | 35.2 µM | - |

Part 3: Hypothetical Target-Based Screening

Based on its structure as a non-natural amino acid, we can hypothesize several classes of biological targets. The following sections outline how to test two such hypotheses: inhibition of a metabolic enzyme and binding to a G-protein coupled receptor (GPCR).

Hypothesis A: Enzyme Inhibition

The compound's amino acid scaffold makes it a candidate for interacting with enzymes that bind or process amino acids, such as aminotransferases or peptidases.

Caption: General workflow for an in vitro enzyme inhibition assay.

Experimental Protocol: Aminotransferase Inhibition Assay (Example)

-

Reagent Preparation: Prepare assay buffer (e.g., 100 mM HEPES, pH 7.5), a stock solution of the aminotransferase enzyme, a stock of the amino acid substrate (e.g., alanine), a stock of the co-substrate (α-ketoglutarate), and a detection reagent that measures the product (glutamate).

-

Assay Plate Setup: In a 96-well plate, add assay buffer to all wells. Add serial dilutions of 2-Amino-2-(3-ethylphenyl)acetic acid. Include positive controls (a known inhibitor) and negative controls (vehicle, e.g., 0.1% DMSO).

-

Enzyme Addition: Add the aminotransferase enzyme to all wells and pre-incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add a mixture of the substrate (alanine) and co-substrate (α-ketoglutarate) to all wells to start the reaction.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) during which the reaction proceeds linearly.

-

Detection: Stop the reaction and add the detection reagent (e.g., a reagent that produces a colorimetric or fluorescent signal in proportion to the amount of glutamate produced).

-

Data Acquisition: Read the plate on a suitable microplate reader.

-

Data Analysis: Normalize the data to the high (no enzyme) and low (vehicle) controls and calculate the IC₅₀ value by fitting the dose-response curve.

Hypothesis B: Receptor Binding

The ethylphenyl moiety is a common feature in ligands for various receptors, including neurotransmitter receptors. A competitive radioligand binding assay can determine if the compound binds to a specific receptor target.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Protocol: Generic GPCR Radioligand Binding Assay

-

Reagent Preparation: Use commercially available or in-house prepared cell membranes expressing the target receptor of interest (e.g., Adrenergic Receptor Alpha-2A). Prepare an assay buffer optimized for the receptor.

-

Assay Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of a known radioligand for the target (e.g., [³H]-Rauwolscine), and serial dilutions of the test compound.

-

Control Wells:

-

Total Binding: Wells containing only buffer, radioligand, and membranes.

-

Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a known, non-radioactive ligand to saturate all specific binding sites.

-

-

Incubation: Add the membrane preparation to all wells. Incubate the plate (e.g., for 60 minutes at room temperature) on a shaker to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Detection: Dry the filtermat, place it in a sample bag with scintillation fluid, and count the radioactivity (in Counts Per Minute, CPM) for each filter spot using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a dose-response curve to determine the IC₅₀. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

-

Conclusion and Forward Path

This guide outlines a logical, multi-stage approach for the initial in vitro characterization of 2-Amino-2-(3-ethylphenyl)acetic acid, a novel chemical entity. By first confirming its identity and purity, then establishing a safe concentration window through cytotoxicity profiling, a solid foundation is laid for meaningful biological investigation. The hypothetical target-based assays presented provide robust frameworks for exploring potential mechanisms of action, such as enzyme inhibition or receptor binding.

The results from this cascade—the IC₅₀ from the cytotoxicity assay and any "hits" from targeted screens—will collectively inform the next steps. A potent and specific hit in a primary assay would warrant confirmatory secondary assays, selectivity profiling against related targets, and ultimately, progression towards more complex cell-based functional assays and in vivo models.

References

-

Yung-Chi, C., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

An In-Depth Technical Guide to the Synthesis, Derivatization, and Potential Applications of 2-Amino-2-(3-ethylphenyl)acetic Acid Derivatives

Abstract

Non-proteinogenic amino acids and their derivatives represent a burgeoning field in medicinal chemistry, offering novel scaffolds for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis and potential derivatization strategies for 2-Amino-2-(3-ethylphenyl)acetic acid, a substituted phenylglycine analog. While direct literature on this specific molecule is nascent, this document leverages established synthetic protocols for closely related 2-amino-2-arylalkanoic acids to provide a robust framework for its chemical manipulation. We will explore key derivatization reactions, including N-acylation, esterification, and amidation, providing detailed experimental methodologies. Furthermore, this guide will touch upon the potential pharmacological relevance of these derivatives by drawing parallels with the known biological activities of similar structural motifs, such as anti-inflammatory and anticonvulsant properties.[1][2][3] This document is intended to serve as a foundational resource for researchers and scientists engaged in the exploration of novel amino acid derivatives for therapeutic applications.

Introduction: The Significance of Substituted Phenylglycine Scaffolds

Phenylglycine and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of substituents on the phenyl ring allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic distribution, and steric bulk, which in turn can profoundly influence pharmacological activity and pharmacokinetic profiles. The 3-ethylphenyl moiety of the title compound, 2-Amino-2-(3-ethylphenyl)acetic acid, offers a unique combination of moderate lipophilicity and a specific steric footprint that can be exploited for targeted drug design.

Derivatization of the core amino acid structure at the amino and carboxylic acid functionalities provides a versatile platform for creating a diverse library of compounds for biological screening. These modifications can modulate properties such as solubility, membrane permeability, and metabolic stability, while also enabling the introduction of various pharmacophoric groups.

Synthesis of the Core Scaffold: 2-Amino-2-(3-ethylphenyl)acetic Acid

The asymmetric synthesis of 2-amino-2-arylalkanoic acids is a well-established field, with several robust methodologies available. A common and effective approach is the asymmetric Strecker synthesis, which involves the reaction of an aldehyde (3-ethylbenzaldehyde) with a source of ammonia and cyanide, often in the presence of a chiral auxiliary to induce stereoselectivity.

Proposed Asymmetric Strecker Synthesis

This method is a cornerstone for the enantioselective synthesis of α-amino acids. The use of a chiral amine as the ammonia source can effectively control the stereochemical outcome of the reaction.

Caption: Proposed workflow for the asymmetric synthesis of 2-Amino-2-(3-ethylphenyl)acetic acid.

Experimental Protocol: Asymmetric Strecker Synthesis (Adapted from literature on analogous compounds)

-

Imine Formation: In a round-bottom flask, dissolve 3-ethylbenzaldehyde (1.0 eq) in a suitable solvent such as methanol. Add a chiral amine, for example, (R)-phenylglycinol (1.0 eq), and stir the mixture at room temperature for 2-4 hours to form the corresponding chiral imine.

-

Cyanation: Cool the reaction mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.1 eq) dropwise. Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature overnight.

-

Hydrolysis: Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 6M HCl). Heat the mixture to reflux for 4-6 hours to hydrolyze the nitrile and the chiral auxiliary.

-

Work-up and Purification: After cooling, the aqueous solution is washed with an organic solvent (e.g., dichloromethane) to remove organic impurities. The aqueous layer is then neutralized with a base (e.g., NaOH) to precipitate the free amino acid. The crude product can be collected by filtration and recrystallized from a suitable solvent system (e.g., water/ethanol) to yield the enantiomerically enriched 2-Amino-2-(3-ethylphenyl)acetic acid.

Derivatization Strategies

The amino and carboxylic acid groups of 2-Amino-2-(3-ethylphenyl)acetic acid are prime targets for chemical modification to generate a library of derivatives with diverse properties.

N-Acylation

The acylation of the primary amine introduces an amide bond, which can significantly alter the compound's biological activity and physical properties. This reaction is typically carried out using an acyl chloride or anhydride in the presence of a base.[4][5]

Caption: General workflow for the N-acylation of 2-Amino-2-(3-ethylphenyl)acetic acid.

Experimental Protocol: N-Acylation (General Procedure)

-

Dissolution: Suspend 2-Amino-2-(3-ethylphenyl)acetic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

-

Base Addition: Add a suitable base, such as triethylamine (2.2 eq), to the suspension and stir until a clear solution is obtained.

-

Acylating Agent Addition: Cool the solution to 0 °C and add the desired acyl chloride or anhydride (1.1 eq) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Acylating Agent | Expected Product | Potential Application |

| Acetyl Chloride | N-Acetyl-2-amino-2-(3-ethylphenyl)acetic acid | Modulation of solubility and metabolic stability |

| Benzoyl Chloride | N-Benzoyl-2-amino-2-(3-ethylphenyl)acetic acid | Introduction of an aromatic pharmacophore |

| Boc Anhydride | N-Boc-2-amino-2-(3-ethylphenyl)acetic acid | Protection of the amino group for further synthesis |

Table 1: Examples of N-Acylation Derivatives and Their Potential Significance.

Esterification

Esterification of the carboxylic acid moiety is a common strategy to increase lipophilicity and improve cell membrane permeability, effectively creating a prodrug that can be hydrolyzed in vivo to release the active carboxylic acid. A widely used method for the esterification of amino acids is the Fischer-Speier esterification or the use of thionyl chloride in the corresponding alcohol.[6]

Experimental Protocol: Esterification using Thionyl Chloride

-

Reaction Setup: Suspend 2-Amino-2-(3-ethylphenyl)acetic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which will also serve as the solvent.

-

Reagent Addition: Cool the suspension to 0 °C and add thionyl chloride (1.2 eq) dropwise with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Work-up: Cool the reaction mixture and remove the excess solvent and thionyl chloride under reduced pressure.

-

Purification: The resulting crude ester hydrochloride can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether). The free ester can be obtained by neutralization with a base.

| Alcohol | Expected Product | Potential Application |

| Methanol | Methyl 2-amino-2-(3-ethylphenyl)acetate | Increased lipophilicity for improved oral absorption |

| Ethanol | Ethyl 2-amino-2-(3-ethylphenyl)acetate | Prodrug strategy for enhanced bioavailability |

| Benzyl Alcohol | Benzyl 2-amino-2-(3-ethylphenyl)acetate | Potential for targeted delivery or as a synthetic intermediate |

Table 2: Examples of Ester Derivatives and Their Potential Significance.

Amidation

Formation of an amide bond at the carboxylic acid terminus can be achieved through various coupling reactions. This derivatization is crucial for building peptide-like structures or for introducing diverse functional groups. A common method involves the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt) to minimize racemization.[7] Alternatively, the amino acid can first be converted to its ester, which then reacts with an amine to form the amide.[8]

Caption: General workflow for the amidation of 2-Amino-2-(3-ethylphenyl)acetic acid via its ester.

Experimental Protocol: Amidation via the Amino Acid Ester

-

Reactant Preparation: Dissolve the methyl or ethyl ester of 2-Amino-2-(3-ethylphenyl)acetic acid (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating for 12-24 hours. The reaction progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

-

Purification: The crude amide can be purified by column chromatography or recrystallization.

Potential Biological Activities and Structure-Activity Relationships

While specific biological data for derivatives of 2-Amino-2-(3-ethylphenyl)acetic acid are not yet available, the broader class of 2-amino-2-phenylacetic acid derivatives has shown promise in several therapeutic areas.

-

Anti-inflammatory Activity: Phenylacetic acid derivatives are the backbone of many non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of these molecules are critical for their interaction with cyclooxygenase (COX) enzymes. It is plausible that derivatives of 2-Amino-2-(3-ethylphenyl)acetic acid could exhibit COX inhibitory activity.[1][9]

-

Anticonvulsant Activity: Phenylglycine and its derivatives have been investigated for their anticonvulsant properties. The phenyl ring is a common feature in many antiepileptic drugs. The ethyl substituent at the meta-position could influence the interaction with neuronal targets.[3]

-

Antimicrobial Activity: Various amino acid derivatives have been reported to possess antimicrobial properties. The introduction of different acyl or alkyl groups could lead to compounds with activity against a range of bacterial or fungal strains.

Future research should focus on the systematic synthesis of a library of derivatives and their subsequent screening in relevant biological assays to establish clear structure-activity relationships (SAR).

Characterization Techniques

The synthesized derivatives should be thoroughly characterized using a suite of analytical techniques to confirm their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the successful derivatization.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the amide C=O stretch or the N-H stretch.

-

Chiral High-Performance Liquid Chromatography (HPLC): For enantiomerically enriched compounds, chiral HPLC is crucial for determining the enantiomeric excess (ee).[10]

Conclusion and Future Directions

This technical guide has outlined a comprehensive framework for the synthesis and derivatization of 2-Amino-2-(3-ethylphenyl)acetic acid. By leveraging established synthetic methodologies for analogous phenylglycine derivatives, researchers can efficiently generate a diverse library of novel compounds. The potential for these derivatives to exhibit interesting biological activities, particularly in the areas of inflammation and neurological disorders, warrants further investigation. Future work should focus on the asymmetric synthesis of the core amino acid, the exploration of a wider range of derivatization reactions, and comprehensive biological evaluation to unlock the therapeutic potential of this promising chemical scaffold.

References

-

Diastereoisomeric derivatization and liquid chromatographic analysis of N-(phenylsulfonyl)-2-phenylglycine aldose reductase inhibitors. PubMed. [Link]

-

Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. PubMed. [Link]

-

Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. [Link]

-

Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. PMC. [Link]

-

Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. Request PDF. [Link]

-

Synthesis of Unnatural α‑ Amino Acid Derivatives via Selective o-C-H Functionalization. The Royal Society of Chemistry. [Link]

-

How to do esterification of amino acid? ResearchGate. [Link]

-

Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. MDPI. [Link]

-

An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Link]

- Phenyl-glycine derivatives.

-

Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

-

Amide bond formation: beyond the dilemma between activation and racemisation. RSC Publishing. [Link]

-

Chemistry of Amides. LibreTexts. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

Sources

- 1. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Diastereoisomeric derivatization and liquid chromatographic analysis of N-(phenylsulfonyl)-2-phenylglycine aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chiral Separation of 2-Amino-2-(3-ethylphenyl)acetic Acid using High-Performance Liquid Chromatography

Abstract

This guide provides a comprehensive framework for developing a robust and efficient chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation of 2-Amino-2-(3-ethylphenyl)acetic acid. This non-proteinogenic amino acid, a substituted phenylglycine derivative, is a critical chiral building block in pharmaceutical synthesis.[1] Achieving accurate enantiomeric purity analysis is therefore essential for quality control and regulatory compliance.[2] This document details the rationale for selecting appropriate chiral stationary phases (CSPs), offers step-by-step protocols for method development using macrocyclic glycopeptide and crown ether columns, and provides guidance on optimization and troubleshooting. The methodologies are designed to be self-validating and are grounded in established principles of chiral recognition.

Introduction and Analyte Properties

2-Amino-2-(3-ethylphenyl)acetic acid is a chiral molecule possessing a single stereocenter at the alpha-carbon. Its structure, featuring a primary amine, a carboxylic acid, and an ethyl-substituted phenyl ring, dictates its interaction with a chiral stationary phase. The presence of both acidic (carboxyl) and basic (amino) functional groups means the analyte is zwitterionic at neutral pH.[3] This amphoteric nature, combined with the aromatic ring, allows for multiple interaction mechanisms, including ionic interactions, hydrogen bonding, π-π stacking, and steric repulsion, which are the fundamental forces leveraged for chiral recognition in HPLC.[4][5]

The direct separation of underivatized amino acid enantiomers is often preferred as it eliminates additional derivatization steps that can introduce impurities and potential sources of error.[3] This guide focuses on direct chiral separation methods.

Chiral Stationary Phase (CSP) Selection Strategy

The choice of CSP is the most critical parameter in developing a successful chiral separation. For a polar, ionizable molecule like 2-Amino-2-(3-ethylphenyl)acetic acid, several classes of CSPs are viable. The selection should be guided by the analyte's functional groups.

Logical Flow for Chiral Method Development

The process of developing a chiral separation method is systematic. It begins with selecting a set of columns based on the analyte's structure, proceeds through mobile phase screening, and concludes with fine-tuning for optimal performance.

Caption: Workflow for chiral HPLC method development.

Comparison of Recommended CSPs

The table below summarizes the most promising CSPs for this application, highlighting their primary interaction mechanisms and typical mobile phase conditions.

| CSP Type | Commercial Examples | Primary Interaction Mechanisms | Advantages | Considerations |

| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® T, V[3][6][7] | Hydrogen bonding, ionic, π-π, steric | Highly versatile; separates underivatized amino acids; compatible with LC-MS friendly mobile phases.[3][6] | Retention can exhibit a "U-shaped" curve with organic modifiers, requiring careful optimization.[3] |

| Crown Ether | Crownpak® CR(+), CR(-)[8][9] | Host-guest complexation (ionic) | Excellent selectivity for primary amines and amino acids; allows for inversion of elution order.[8][9] | Requires acidic aqueous mobile phases (e.g., perchloric or trifluoroacetic acid), which can be corrosive.[10][11] |

| Ligand Exchange | Sumichiral™ OA-5000[12][13][14] | Metal chelation, steric | Effective for underivatized α-amino and α-hydroxy acids.[14][15] | Requires a metal salt (e.g., CuSO₄) in the mobile phase, which is not compatible with mass spectrometry. |

| Polysaccharide-Based | Chiralpak® IA, Chiralcel® OD[1][16] | Hydrogen bonding, dipole-dipole, steric | Broad applicability for many compound classes.[1] | Often requires derivatization for polar, zwitterionic compounds like amino acids to improve solubility in normal phase solvents.[3] |

Primary Recommendations: For direct separation of 2-Amino-2-(3-ethylphenyl)acetic acid, Macrocyclic Glycopeptide and Crown Ether phases are the most promising starting points due to their proven success with underivatized amino acids.[3][4][8][17]

Experimental Protocols

The following protocols provide detailed, step-by-step starting points for method development.

Instrumentation and General Reagents:

-

HPLC System: A standard HPLC or UHPLC system with a UV detector.

-

Solvents: HPLC-grade methanol, acetonitrile, water.

-

Additives: Perchloric acid (70%), ammonium formate, ammonium acetate.

-

Sample Preparation: Dissolve the racemic standard of 2-Amino-2-(3-ethylphenyl)acetic acid in the initial mobile phase to a concentration of 0.5-1.0 mg/mL.[18] Filter through a 0.45 µm syringe filter before injection.

Protocol 1: Method Development using a Macrocyclic Glycopeptide CSP

This protocol is based on the high versatility of teicoplanin-based CSPs, which can operate in multiple mobile phase modes.[3][4][5]

-

Column: Astec® CHIROBIOTIC® T (or T2), 250 x 4.6 mm, 5 µm

-

Detection: UV at 220 nm or 254 nm

-

Injection Volume: 5-10 µL

-

Column Temperature: 25 °C (can be varied from 10-40 °C for optimization)

Step 1: Initial Screening in Polar Ionic Mode This mode is often successful for polar, ionizable compounds and is LC-MS compatible.[6]

-

Mobile Phase A: Methanol + 10 mM Ammonium Formate

-

Mobile Phase B: Methanol + 100 mM Ammonium Formate

-

Procedure: Start with 100% Mobile Phase A. If no separation or poor peak shape is observed, incrementally increase the concentration of the salt by moving towards Mobile Phase B. The ionic strength is a key driver of retention and selectivity.

Step 2: Screening in Polar Organic Mode

-

Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 90/10/0.1/0.1 v/v/v/v).

-

Procedure: Vary the ratio of methanol to acetonitrile. These solvents can alter the conformation of the CSP, leading to changes in selectivity.[3]

Step 3: Screening in Reversed-Phase Mode

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-